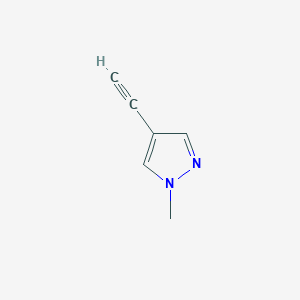

4-Ethynyl-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-7-8(2)5-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACKOVAPLUVOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679777 | |

| Record name | 4-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39806-89-8 | |

| Record name | 4-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-1-methyl-1H-pyrazole

This guide provides a detailed exploration of scientifically robust and field-proven methodologies for the synthesis of 4-Ethynyl-1-methyl-1H-pyrazole, a valuable heterocyclic building block in modern drug discovery and materials science. The pyrazole core is a well-established pharmacophore present in numerous FDA-approved drugs, while the ethynyl group offers a versatile handle for further chemical modification, acting as a key component in "click" chemistry, a bioisostere for other functional groups, and a structural element for creating rigid molecular architectures.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying strategic and mechanistic considerations that inform each synthetic step.

Retrosynthetic Analysis: Strategic Disconnections

A logical approach to synthesizing this compound involves two primary retrosynthetic disconnections. These pathways represent the most common and efficient strategies for constructing the target molecule, starting from readily available precursors.

Caption: Retrosynthetic analysis of this compound.

-

Pathway A (Sonogashira Coupling): This approach disconnects the pyrazole-alkyne C-C bond, suggesting a palladium-catalyzed cross-coupling reaction between a halogenated pyrazole (e.g., 4-iodo-1-methyl-1H-pyrazole) and a suitable acetylene source. This is often the preferred method due to its high efficiency and functional group tolerance.[3][4]

-

Pathway B (Corey-Fuchs Reaction): This strategy involves the transformation of a functional group already on the pyrazole ring. Specifically, it disconnects the carbon-carbon triple bond to an aldehyde precursor (1-methyl-1H-pyrazole-4-carbaldehyde), which can be converted to the alkyne via a one-carbon homologation.[5][6]

Pathway A: Sonogashira Cross-Coupling Strategy

The Sonogashira reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[7] It involves the coupling of a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[3][8] For the synthesis of this compound, this pathway is executed in two primary stages: the coupling of a protected alkyne followed by deprotection.

Workflow for Sonogashira Pathway

Caption: Experimental workflow for the Sonogashira coupling route.

Precursor Synthesis: 4-Iodo-1-methyl-1H-pyrazole

The synthesis of the key iodinated precursor can be achieved from commercially available 1-methyl-1H-pyrazole. Direct iodination is a common and effective method.

Protocol: Iodination of 1-Methyl-1H-pyrazole

-

To a solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or chloroform, add N-Iodosuccinimide (NIS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-methyl-1H-pyrazole.

Step 1: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)

Using a protected alkyne like TMSA is crucial. It prevents the self-coupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions, thereby improving the yield of the desired cross-coupled product.[9][10]

Protocol: Sonogashira Cross-Coupling [3][11]

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).

-

Add a degassed solvent system, typically a mixture of THF and a base like triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/GC-MS).

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, and rinse with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product, 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole, can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is readily cleaved under mild basic or fluoride-mediated conditions to reveal the terminal alkyne.[9][12]

Protocol: TMS Deprotection [12][13]

-

Dissolve the crude 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole (1.0 eq) in methanol (MeOH).

-

Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃) (0.1-0.2 eq).

-

Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid.[12]

-

Monitor the reaction by TLC until the starting material is fully converted.

-

Once complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and concentrate the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.[14]

| Parameter | Sonogashira Coupling | TMS Deprotection |

| Key Reagents | PdCl₂(PPh₃)₂, CuI, Et₃N, TMSA | K₂CO₃, MeOH |

| Typical Yield | 70-95% | >90% (often quantitative) |

| Temperature | 25-60 °C | Room Temperature |

| Reaction Time | 4-24 hours | 1-3 hours |

Pathway B: Corey-Fuchs Reaction Strategy

The Corey-Fuchs reaction provides an alternative route, transforming an aldehyde into a terminal alkyne in a two-step sequence.[5][15][16] This method is particularly useful when the corresponding aldehyde is more readily accessible than the halo-pyrazole.

Precursor Synthesis: 1-Methyl-1H-pyrazole-4-carbaldehyde

The required aldehyde precursor is commonly synthesized via the Vilsmeier-Haack reaction, which formylates electron-rich heterocyclic rings.[17][18][19]

Protocol: Vilsmeier-Haack Formylation [17][20]

-

In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.2-1.5 eq) to anhydrous N,N-dimethylformamide (DMF), which serves as both reagent and solvent.

-

Once the reagent is formed, add 1-methyl-1H-pyrazole (1.0 eq) dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.

-

Filter the solid product, wash with cold water, and dry to obtain 1-methyl-1H-pyrazole-4-carbaldehyde.

Corey-Fuchs Reaction

Protocol: Two-Step Aldehyde-to-Alkyne Conversion [6][21] Step 1: Formation of the 1,1-Dibromoalkene

-

To a solution of triphenylphosphine (PPh₃) (4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄) (2.0 eq) in portions. A deep red/orange color indicates the formation of the phosphorus ylide.

-

After stirring for 30-60 minutes, add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by adding water or pentane, which will precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate. Purify the crude residue via column chromatography to isolate the 4-(2,2-dibromovinyl)-1-methyl-1H-pyrazole intermediate.

Step 2: Formation of the Terminal Alkyne

-

Dissolve the 4-(2,2-dibromovinyl)-1-methyl-1H-pyrazole intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) (2.1-2.2 eq) via syringe. The reaction mixture typically changes color.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield this compound.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Sonogashira Coupling | Pathway B: Corey-Fuchs Reaction |

| Advantages | High yields, excellent functional group tolerance, milder conditions, catalytic process. | Well-established for aldehyde conversion, avoids use of expensive metal catalysts in the key step. |

| Disadvantages | Requires transition metal catalysts (Pd/Cu) which may need removal from the final product. | Requires stoichiometric strong base (n-BuLi) at low temperatures (-78 °C); generates stoichiometric phosphine oxide waste. |

| Scalability | Generally considered highly scalable and is widely used in industry. | Can be challenging to scale due to cryogenic conditions and handling of pyrophoric n-BuLi. |

| Safety | Requires handling of toxic metal catalysts and ligands. | Involves pyrophoric n-BuLi and corrosive CBr₄. Requires strict anhydrous conditions. |

Conclusion

The synthesis of this compound is most efficiently achieved via a Sonogashira cross-coupling reaction between 4-iodo-1-methyl-1H-pyrazole and a protected alkyne like trimethylsilylacetylene, followed by a straightforward deprotection step. This pathway is characterized by high yields, operational simplicity, and mild reaction conditions, making it the preferred route for both laboratory-scale synthesis and potential industrial scale-up. The Corey-Fuchs reaction serves as a viable alternative, particularly if the corresponding pyrazole-4-carbaldehyde is a more accessible starting material. The choice between these authoritative methods will ultimately depend on precursor availability, scale, and the specific equipment and safety infrastructure available to the research team.

References

-

ChemSpider Synthetic Pages. (n.d.). Deprotection of trimethylsilyl group of an alkyne. Retrieved from [Link]

-

Reddy, B. R., & Swamy, R. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Retrieved from [Link]

-

Al-Masoudi, A. S. J., & Al-Salihi, R. H. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(10), 820-829. Retrieved from [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

-

Boruah, A., et al. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 7(5), 3123-3128. Retrieved from [Link]

-

Zhang, W. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Hans Journal of Chemistry, 2(1), 1-8. Retrieved from [Link]

-

Kruger, P. E., et al. (2012). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 36(6), 1324-1335. Retrieved from [Link]

-

Reddit. (2023). preventing TMS alkyne deprotecting in reaction. Retrieved from [Link]

-

Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 534-547. Retrieved from [Link]

-

Ali, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(10), 2465. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 195-242. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

-

Arbačiauskienė, E., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2016(4), 213-228. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling of compounds 7 with trimethylsilylacetylene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

-

Pombo-Villar, E., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Retrieved from [Link]

-

Holzer, W., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(7), 102-120. Retrieved from [Link]

-

SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 11. researchgate.net [researchgate.net]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound 39806-89-8 [sigmaaldrich.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. synarchive.com [synarchive.com]

- 17. chemmethod.com [chemmethod.com]

- 18. quod.lib.umich.edu [quod.lib.umich.edu]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. epubl.ktu.edu [epubl.ktu.edu]

- 21. Corey-Fuchs Reaction | TCI Deutschland GmbH [tcichemicals.com]

physicochemical properties of 4-Ethynyl-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethynyl-1-methyl-1H-pyrazole

Abstract: this compound is a heterocyclic compound of increasing interest in medicinal chemistry and materials science, primarily due to the versatile reactivity of its ethynyl group, which is amenable to 'click' chemistry reactions, and the established biological relevance of the pyrazole scaffold. A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation. This guide provides a detailed examination of the key physicochemical characteristics of this compound, offering both established data and robust experimental and computational protocols for their determination. It is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this compound.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. For this compound, this involves a combination of basic molecular data and advanced spectroscopic analysis.

Core Molecular Data

The fundamental identifiers for this compound are well-established in chemical literature and databases. These data form the basis of all further analytical and computational work.

| Property | Value | Source(s) |

| CAS Number | 39806-89-8 | |

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 106.13 g/mol | |

| Physical Form | Solid | [1] |

| InChI Key | RACKOVAPLUVOJA-UHFFFAOYSA-N | [1] |

| SMILES | C#CC1=CN(C)N=C1 | [1] |

Chemical Structure

The structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is substituted with a methyl group on one nitrogen (N1) and an ethynyl (acetylenic) group at the C4 position.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the synthesis and purity of the compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed fingerprint of the molecule.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrazole ring protons, the methyl protons, and the terminal alkyne proton. The terminal alkyne proton (≡C-H) typically resonates in the region of δ 2.0-3.0 ppm.[4][5][6] The pyrazole ring protons will appear in the aromatic region, and their specific shifts are influenced by the substituents. The N-methyl group will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the sp-hybridized alkyne carbons (typically δ 65-85 ppm) and the sp²-hybridized carbons of the pyrazole ring.[5] The N-methyl carbon will appear at the high-field end of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups.

-

C≡C Stretch: A weak but sharp absorption band is expected in the 2260-2100 cm⁻¹ region, characteristic of the carbon-carbon triple bond stretch.[4]

-

≡C-H Stretch: A sharp and strong absorption band should appear around 3330–3270 cm⁻¹, corresponding to the C-H stretch of the terminal alkyne.[4]

-

C-H Bends: A band in the 700-610 cm⁻¹ region may also be present due to the ≡C-H bend.[4]

Experimental Protocol: Acquiring Spectroscopic Data

The causality behind this multi-technique approach is to build orthogonal evidence. NMR defines the C-H framework, IR confirms the critical alkyne functional group, and MS validates the overall mass and formula.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

IR (ATR): Place a small, dry amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[2] Ensure good contact.

-

Mass Spectrometry (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[2]

-

Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI), to observe the molecular ion peak [M+H]⁺.

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phasing, and baseline correction).[2]

-

Correlate the observed chemical shifts, integration values, and coupling patterns in the NMR spectra with the expected structure.

-

Compare the absorption bands in the IR spectrum with characteristic frequencies for pyrazoles and terminal alkynes.

-

Verify that the high-resolution mass spectrometry data corresponds to the calculated exact mass of the molecular formula C₆H₆N₂.

-

Core Physicochemical Properties and Determination

The physicochemical properties of a compound dictate its behavior in various environments, which is critical for applications in drug development, including absorption, distribution, metabolism, and excretion (ADME).

Melting Point (MP)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden this range.[7]

-

Experimental Value: Not currently available in the cited literature.

This method is chosen for its simplicity, reliability, and the small amount of sample required.[8]

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[8]

-

Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed bottom, aiming for a column height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Approximate Determination: Heat the block rapidly and observe the approximate temperature at which the sample melts. This saves time for the accurate measurement.[7]

-

Accurate Determination: Allow the block to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last solid crystal disappears (the end of the range).

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can be a major hurdle in drug development. The "shake-flask" method is the gold standard for determining equilibrium solubility.[10][11]

-

Experimental Value: Not currently available in the cited literature. A qualitative assessment for a related compound, 4-methyl-1H-pyrazole, indicates it is miscible with water.[12] This suggests the pyrazole core is hydrophilic, but the ethynyl group may reduce the solubility of the title compound.

This protocol is designed to ensure that a true equilibrium is reached between the solid and dissolved states of the compound.

Caption: Workflow for Shake-Flask Solubility Measurement.

-

Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).[10] Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment.[10] To obtain a clear, particle-free supernatant, either centrifuge the sample or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

-

Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa and Lipophilicity (LogP/LogD)

-

pKa: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. The pyrazole ring is weakly basic. The pKa is critical for predicting solubility, absorption, and receptor interactions.

-

LogP/LogD: The octanol-water partition coefficient (LogP) measures a compound's lipophilicity in its neutral state. The distribution coefficient (LogD) measures it at a specific pH, accounting for all ionic species. These values are key predictors of membrane permeability and metabolic stability.[]

-

Experimental Values: Not currently available in the cited literature.

The Role of Computational Prediction

When experimental data is lacking, computational (in silico) methods provide valuable, high-throughput predictions of physicochemical properties.[14] These models use the chemical structure to calculate properties based on quantitative structure-property relationships (QSPR).[15][16]

-

Justification: In early-stage research and for virtual screening, synthesizing and testing every compound is impractical. Computational tools allow for the rapid assessment of large libraries of molecules, helping to prioritize candidates with desirable property profiles.[][17]

-

Methodology: Various software packages and web servers can predict properties like melting point, boiling point, solubility, pKa, and LogP. These tools analyze the molecule's structure, identifying functional groups and topological features to derive a prediction.[14][15] It is crucial to use models with a well-defined applicability domain that includes similar chemical structures.

Summary and Conclusion

References

- University of Calgary. (n.d.). Melting point determination. Department of Chemistry.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Wired Chemist. (n.d.). Determination of Melting Point.

- Thomas, R., et al. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.

- Gadaleta, D., et al. (n.d.). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. ResearchGate.

- SSERC. (n.d.). Melting point determination.

- ProtoQSAR. (n.d.). Computational methods for predicting properties.

- Royal Society of Chemistry. (n.d.). Melting point determination. RSC Education.

- ResearchGate. (n.d.). Software for the prediction of physicochemical properties.

- Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes. Department of Chemistry.

- OpenOChem Learn. (n.d.). Alkynes.

- Chemistry LibreTexts. (n.d.). Alkyne NMR.

- ResearchGate. (2019, April). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Alloprof. (n.d.). Measuring Solubility.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sigma-Aldrich. (n.d.). This compound. Product Page 797138.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Molecules. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.

- Sigma-Aldrich. (n.d.). This compound. Product Page 797138.

- Sigma-Aldrich. (n.d.). This compound. CAS 39806-89-8.

- Thermo Scientific Chemicals. (n.d.). 4-Methyl-1H-pyrazole, 97+%.

- Sigma-Aldrich. (n.d.). This compound. Product Page 797138, Documentation.

Sources

- 1. This compound 39806-89-8 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. Chemistry: Alkyne NMR [openchemistryhelp.blogspot.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. 4-Methyl-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 16. researchgate.net [researchgate.net]

- 17. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

A Theoretical and Computational Guide to 4-Ethynyl-1-methyl-1H-pyrazole: Exploring Molecular Properties and Reactivity

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying 4-Ethynyl-1-methyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole nucleus is a significant scaffold in drug discovery, and the ethynyl functional group offers versatile reactivity for further molecular elaboration.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. By integrating established computational protocols with field-proven insights, this guide offers a self-validating framework for the in-silico investigation of novel pyrazole derivatives.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole ring system is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.[1][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The versatility of the pyrazole scaffold stems from the ability to modify its substitution pattern, thereby fine-tuning its physicochemical and biological properties.[3]

The subject of this guide, this compound, incorporates two key structural features: a 1-methyl substitution and a 4-ethynyl group. The N-methylation of the pyrazole ring is a critical modification that eliminates tautomerism, resulting in a single, well-defined isomer.[2] This is particularly important in drug design for ensuring specific molecular recognition at biological targets. The ethynyl group is a small, rigid, and reactive functional group that has gained significant traction in medicinal chemistry.[2] It can act as a bioisostere for other functional groups and serves as a versatile handle for "click" chemistry and other coupling reactions, enabling the synthesis of more complex molecular architectures.[2]

Given the potential of this compound as a building block in drug discovery and materials science, a thorough understanding of its intrinsic molecular properties is essential. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to investigate these properties in detail.[5][6][7] This guide will delineate a systematic computational workflow for characterizing this compound, from geometry optimization to the prediction of spectroscopic signatures and reactivity descriptors.

Computational Methodology: A Self-Validating Workflow

The reliability of computational predictions is paramount. The following workflow is designed to be a self-validating system, where the comparison of calculated data with established chemical principles and, where available, experimental data, provides confidence in the theoretical model.

Software and Theoretical Level

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan. The choice of theoretical method is a critical decision that balances computational cost and accuracy. For molecules of this size, Density Functional Theory (DFT) offers an excellent compromise. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[5][8][9] This is often paired with a Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution.[10]

Step-by-Step Computational Protocol

-

Molecular Structure Input: The initial 3D structure of this compound can be built using a molecular editor. The CAS number for this compound is 39806-89-8.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations depend on an accurate molecular geometry. The optimization should be performed using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to calculate the vibrational frequencies, which can be compared with experimental infrared (IR) spectra.

-

Electronic Structure Analysis: With the optimized geometry, a single-point energy calculation can be performed to obtain detailed information about the electronic structure. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis to determine atomic charges.[5][11]

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[10] These theoretical values can be correlated with experimental data for structural validation.[12]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.[6][13]

-

Below is a Graphviz diagram illustrating this computational workflow.

Caption: A flowchart of the computational protocol for this compound.

Theoretical Results and Discussion

This section presents the expected theoretical data for this compound based on the computational protocol described above.

Optimized Molecular Geometry

The geometry optimization will yield the bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. This data is fundamental for understanding the molecule's shape and steric properties.

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C≡C (ethynyl) | ~1.21 |

| C-C (pyrazole-ethynyl) | ~1.43 |

| N-N (pyrazole) | ~1.35 |

| C-N (pyrazole) | ~1.33 - 1.38 |

| N-CH₃ | ~1.47 |

| **Bond Angles (°) ** | |

| Pyrazole Ring Angles | ~105 - 112 |

| C-C≡C | ~178 |

Note: These are typical values for similar structures and would be precisely determined by the DFT calculation.

Electronic Properties and Reactivity Descriptors

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[6]

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.[5][7] For this compound, the MEP is expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl group, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

The following diagram illustrates the conceptual relationship between electronic properties and reactivity.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole | Benchchem [benchchem.com]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 11. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]

- 12. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

structural elucidation of 4-Ethynyl-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Structural Elucidation of 4-Ethynyl-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of the heterocyclic compound this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application of modern analytical techniques, explaining the causal logic behind each experimental choice and demonstrating how orthogonal methods are synthesized to build an unassailable structural proof. We will progress from foundational molecular formula determination via mass spectrometry to the nuanced mapping of atomic connectivity through one- and two-dimensional nuclear magnetic resonance spectroscopy, all corroborated by infrared spectroscopy. Each step is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final assigned structure.

Introduction: The Analytical Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and versatile biological activities.[1] The introduction of an ethynyl group, a small, rigid, and reactive functional handle, further enhances its utility in fields like click chemistry and as a bioisostere.[2] The specific isomer, this compound (Molecular Formula: C₆H₆N₂, Molecular Weight: 106.13 g/mol ), presents a distinct analytical puzzle. The primary challenge lies in unambiguously determining the substitution pattern on the pyrazole ring. While synthesis may target a specific isomer, definitive proof of structure is paramount and requires a multi-faceted analytical approach.

This guide outlines the logical workflow for elucidating this structure, starting from the ground up. Our strategy is not merely to collect data, but to ask specific questions of the molecule with each experiment, using the answer to inform the next step.

The Elucidation Workflow: A Strategic Overview

The structural determination of an unknown compound is a systematic process of assembling a molecular puzzle. Our workflow is designed to be efficient and conclusive, with each stage building upon the last.

Caption: Key predicted HMBC correlations for this compound.

Key Diagnostic HMBC Correlations:

-

Methyl Protons (H-c, ~3.85 ppm) to Ring Carbons: The protons of the N-methyl group should show a strong correlation to the carbon they are attached to (C-6, via HSQC) and, crucially, 2- and 3-bond correlations to the pyrazole ring carbons. We expect a ³J correlation to C-5 (~139 ppm) and a ²J correlation to the other nitrogen-adjacent carbon, C-2 in the alternative isomer, but here to N2. This confirms the methyl group is on a ring nitrogen.

-

Ring Proton H-5 (H-a, ~7.55 ppm) to Alkyne Carbons: The proton at the C-5 position should show a ³J correlation to the quaternary alkyne carbon (C-4, ~83 ppm) and a ²J correlation to the C-4 carbon (~110 ppm). This definitively links the C-5 position to the ethynyl-substituted C-4.

-

Acetylenic Proton (H-d, ~3.10 ppm) to Ring Carbon: The acetylenic proton should show a strong ²J correlation to its own carbon (C-5, ~77 ppm) and a critical ³J correlation to the C-4 carbon of the pyrazole ring (~110 ppm). This provides incontrovertible proof that the ethynyl group is attached at the C-4 position.

The combination of these correlations creates a rigid, interlocking network of connectivity that leaves no doubt as to the isomeric identity of the molecule.

Conclusion: A Unified Structural Proof

The is achieved through a systematic and multi-technique approach.

-

Mass Spectrometry established the correct molecular formula (C₆H₆N₂) and a degree of unsaturation of four.

-

Infrared Spectroscopy provided clear evidence for the key functional groups: a terminal alkyne (≡C-H and -C≡C-) and a heteroaromatic system.

-

¹H and ¹³C NMR spectroscopy provided an inventory of all proton and carbon environments, consistent with the proposed structure.

-

2D HMBC NMR served as the final arbiter, unequivocally establishing the connectivity between the N-methyl group, the pyrazole core, and the 4-position ethynyl substituent.

Each piece of data corroborates the others, forming a self-consistent and definitive proof of structure. This rigorous, evidence-based workflow is essential for ensuring the identity and purity of novel chemical entities in research and development.

Appendix: Standard Operating Protocols

A.1 High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

-

Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.

-

Method: Infuse the sample directly at a flow rate of 5 µL/min.

-

Source Parameters: Gas Temp: 300°C; Drying Gas: 8 L/min; Nebulizer: 35 psig; Sheath Gas Temp: 350°C; VCap: 3500 V.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a reference mass for continuous internal calibration.

-

Data Analysis: Identify the [M+H]⁺ ion and use the instrument software to calculate the molecular formula based on the accurate mass and isotopic pattern.

A.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a cryoprobe.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Spectral Width: 20 ppm

-

Acquisition Time: ~3 sec

-

Relaxation Delay: 2 sec

-

Number of Scans: 16

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: zgpg30

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 sec

-

Relaxation Delay: 2 sec

-

Number of Scans: 1024

-

-

DEPT-135 Acquisition:

-

Pulse Program: dept135

-

Use parameters similar to the ¹³C experiment.

-

-

HMBC Acquisition:

-

Pulse Program: hmbcgplpndqf

-

Optimize for a long-range coupling constant (ⁿJCH) of 8 Hz.

-

Number of Scans: 8-16 per increment.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

References

-

The Royal Society of Chemistry. Supporting Information for: Temperature-controlled regioselective synthesis of pyrazoles via Sonogashira coupling/cyclization. Available at: [Link]

-

PubChem. This compound (C6H6N2). Available at: [Link]

-

MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available at: [Link]

-

PubChem. 1H-Pyrazole, 1-methyl-. Available at: [Link]

-

PubChem. 4-Ethynyl-5-methyl-1-propyl-1H-pyrazole. Available at: [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

-

ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes. Available at: [Link]

-

National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

-

National Institutes of Health. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Available at: [Link]

-

MDPI. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Available at: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]

-

Reddit. 1H NMR of pyrazole. Available at: [Link]

-

University of Calgary. IR: alkynes. Available at: [Link]

-

KOLAB. This compound (797138). Available at: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

National Institutes of Health. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Available at: [Link]

-

YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. Available at: [Link]

-

ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Available at: [Link]

-

SpectraBase. 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Ethynyl-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Ethynyl-1-methyl-1H-pyrazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and its role as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Attributes

This compound is a five-membered aromatic heterocycle bearing an ethynyl group at the C4 position and a methyl group at the N1 position. The N-methylation is a critical feature as it prevents tautomerism that can occur in N-unsubstituted pyrazoles, resulting in a single, well-defined isomer. This structural rigidity is highly desirable in drug design for ensuring specific molecular interactions with biological targets.

| Property | Value | Source |

| CAS Number | 39806-89-8 | |

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 106.13 g/mol | |

| Appearance | Solid |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is favored for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[1][2]

The logical starting point for this synthesis is a 4-halo-1-methyl-1H-pyrazole, typically the iodo-derivative due to its higher reactivity in the palladium-catalyzed cycle.[2] The alkyne component is often a protected terminal alkyne, such as trimethylsilylacetylene, to prevent undesired side reactions.

Synthetic Workflow

The overall synthetic strategy involves two key steps: the Sonogashira coupling followed by the deprotection of the alkyne.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on established Sonogashira coupling procedures.[1][3]

Step 1: Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper co-catalyst like CuI (0.1 eq).

-

Add an anhydrous, degassed solvent (e.g., DMF or THF) and a base, typically an amine like triethylamine (Et₃N) (2.0 eq). The base is crucial as it neutralizes the hydrogen halide formed during the reaction.

-

To this mixture, add trimethylsilylacetylene (1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove the catalyst and salts. The organic layer is then dried and concentrated.

Step 2: Desilylation

-

Dissolve the crude 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole in a solvent such as methanol.

-

Add a base, for instance, potassium carbonate (K₂CO₃), to the solution.

-

Stir the mixture at room temperature until the removal of the trimethylsilyl (TMS) group is complete, as monitored by TLC or LC-MS.

-

After the reaction is finished, the mixture is neutralized, and the product is extracted with an organic solvent.

-

The final product is purified by flash column chromatography to yield pure this compound.

Chemical Reactivity and Significance in Drug Design

The chemical reactivity of this compound is dominated by the terminal alkyne and the pyrazole core, both of which are significant in the context of drug discovery.

The Versatile Ethynyl Group

The terminal alkyne is a highly valuable functional group in medicinal chemistry due to its diverse reactivity.

-

Click Chemistry: The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the pyrazole scaffold to other molecules, such as biomolecules or other drug fragments.

-

Further Cross-Coupling: The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to construct more complex molecular architectures.

-

Bioisostere: The small, rigid, and linear nature of the ethynyl group allows it to act as a bioisostere for other functional groups, potentially improving biological activity or physicochemical properties.[4]

-

Hydrogen Bonding: The acidic proton of the terminal alkyne can act as a hydrogen bond donor, which can be a critical interaction in a protein's binding pocket.[4]

The Privileged Pyrazole Scaffold

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and bioactive compounds.[5][6][7][8] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6][8]

The presence of the pyrazole ring in a molecule can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target.

Caption: Key attributes of the this compound scaffold.

Spectroscopic Characterization

-

¹H NMR:

-

A singlet for the N-methyl protons.

-

Two singlets for the two protons on the pyrazole ring (at the C3 and C5 positions).

-

A singlet for the acetylenic proton.

-

-

¹³C NMR:

-

Signals for the two sp-hybridized carbons of the ethynyl group.

-

Signals for the three carbons of the pyrazole ring.

-

A signal for the N-methyl carbon.

-

Safety and Handling

Based on safety data sheets for similar pyrazole derivatives, this compound should be handled with care.[4][12][13][14]

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.

Conclusion

This compound is a highly valuable and versatile building block for researchers in drug discovery and materials science. Its unique combination of a privileged pyrazole scaffold and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and complex molecules with a wide range of potential applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. enamine.enamine.net [enamine.enamine.net]

Introduction: The Strategic Value of a Substituted Pyrazole in Modern Chemistry

An In-Depth Technical Guide to 4-Ethynyl-1-methyl-1H-pyrazole for Advanced Research

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone of drug discovery programs. This guide focuses on a particularly strategic derivative: This compound . The introduction of an N-methyl group prevents tautomerization and provides a fixed vector for substituent orientation, while the C-4 ethynyl group serves as a highly versatile functional handle. This terminal alkyne is primed for powerful, high-yield coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the archetypal "click chemistry" reaction—and the Sonogashira cross-coupling.[3][4] These characteristics make this compound an invaluable building block for researchers in drug development, chemical biology, and materials science, enabling the rapid and efficient construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent. Below are the key identifiers and properties for this compound.

Compound Properties & Identifiers

| Property | Value | Source(s) |

| CAS Number | 39806-89-8 | [5] |

| Molecular Formula | C₆H₆N₂ | [5] |

| Molecular Weight | 106.13 g/mol | [5] |

| Appearance | Solid | [5] |

| SMILES | Cn1cc(cn1)C#C | [6] |

| InChI Key | RACKOVAPLUVOJA-UHFFFAOYSA-N | [5] |

Spectroscopic Data Summary

| Data Type | Precursor: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | Product: this compound (Predicted) |

| ¹H NMR | A ¹H NMR spectrum is available from chemical suppliers. Key signals include the N-methyl singlet, two distinct pyrazole ring protons, and a large singlet (~0.25 ppm) for the Si(CH₃)₃ group. | The spectrum is expected to show the N-methyl singlet (~3.8 ppm), two pyrazole ring singlets (~7.5 and 7.7 ppm), and the appearance of the terminal acetylenic proton as a singlet (~3.0-3.2 ppm). The large TMS singlet at ~0.25 ppm will be absent. |

| ¹³C NMR | Expected signals include the N-methyl carbon, two pyrazole methine carbons, two pyrazole quaternary carbons, the two acetylenic carbons, and the trimethylsilyl carbons. | Signals are expected for the N-methyl carbon (~39 ppm), two pyrazole methine carbons (C3/C5), one pyrazole quaternary carbon (C4), and the two acetylenic carbons. The key change is the shift of the acetylenic carbons upon removal of the silicon atom. |

Synthesis and Purification: A Lability-Aware, Three-Stage Protocol

The synthesis of this compound is most reliably achieved via a three-stage process that manages the reactivity of the key intermediates. The direct ethynylation of the pyrazole ring is challenging; therefore, a robust and scalable approach involves the synthesis of a stable iodinated precursor, followed by a well-established cross-coupling reaction.

Logical Workflow for Synthesis

The chosen synthetic route leverages common, high-yielding transformations familiar to medicinal chemists. The workflow is designed to first install a stable handle for cross-coupling (iodine) and then use that handle to introduce the desired functionality in a protected form, which is finally revealed in the last step.

Caption: Three-stage synthesis workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Methyl-4-iodopyrazole (Intermediate)

This procedure is adapted from established methods for the direct iodination of electron-rich heterocycles.[9]

-

Rationale: Direct iodination using iodine and an oxidant like hydrogen peroxide is an effective method for introducing iodine onto the electron-rich C-4 position of the pyrazole ring. The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate.

-

Procedure:

-

To a reaction flask, add 1-methylpyrazole (1.0 eq) and iodine (1.0 eq).

-

Stir the mixture and heat to 70°C in a water bath.

-

Slowly add a 50 wt% aqueous solution of hydrogen peroxide (1.25 eq) dropwise, maintaining the reaction temperature at 70°C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the mixture and carefully add a 15 wt% aqueous sodium hydroxide solution to adjust the pH to ~7. This neutralizes the acidic medium and quenches excess oxidant.

-

Cool the neutralized mixture to induce crystallization.

-

Collect the resulting pale yellow crystals by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-4-iodopyrazole.

-

Stage 2: Synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Protected Intermediate)

This stage employs the Sonogashira cross-coupling reaction, a cornerstone of C(sp²)-C(sp) bond formation.[4][10]

-

Rationale: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) is the core of the reaction, forming the new carbon-carbon bond. The copper(I) iodide co-catalyst is crucial for activating the alkyne. A base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HI generated during the catalytic cycle and to facilitate the formation of the copper acetylide intermediate. Using a silyl-protected alkyne like trimethylsilylacetylene prevents undesired side reactions (e.g., Glaser coupling) of the terminal alkyne.[11]

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-methyl-4-iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

-

Add a degassed anhydrous solvent such as THF or DMF, followed by the base (e.g., TEA, 2-3 eq).

-

Add trimethylsilylacetylene (1.1-1.5 eq) dropwise via syringe.

-

Stir the reaction at room temperature or heat to 50-70°C, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the silylated pyrazole.

-

Stage 3: Synthesis of this compound (Final Product)

The final step is the removal of the trimethylsilyl (TMS) protecting group.

-

Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions. A mild base like potassium carbonate in methanol is often sufficient and cost-effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) offers a very rapid and clean deprotection.

-

Procedure (Base-mediated):

-

Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

-

Applications in Research and Drug Development

The primary value of this compound is its function as a versatile building block, particularly for introducing the pyrazole moiety into larger molecules using high-efficiency coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal partner for the Cu(I)-catalyzed reaction with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is the gold standard of "click chemistry" due to its high yields, stereospecificity, tolerance of a wide range of functional groups, and simple reaction conditions (often performed in aqueous solvent mixtures).[3][12] This allows researchers to readily link the pyrazole core to biomolecules, polymers, fluorescent dyes, or other drug fragments.

Sources

- 1. rsc.org [rsc.org]

- 2. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. This compound 39806-89-8 [sigmaaldrich.com]

- 6. Synthonix, Inc > Alkynes > 39806-89-8 | this compound [synthonix.com]

- 7. 39806-89-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. 39806-89-8 | this compound | Alkynyls | Ambeed.com [ambeed.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 12. repositorio.uchile.cl [repositorio.uchile.cl]

Harnessing Pyrazole Derivatives in Click Chemistry: A Guide for Advanced Synthesis and Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The convergence of privileged scaffolds and bioorthogonal reactions represents a paradigm shift in modern medicinal chemistry. This guide provides a deep dive into the strategic use of pyrazole derivatives within the framework of click chemistry. Pyrazole, a five-membered N-heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its diverse pharmacological activities and versatile synthetic handles.[1][2][3] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust, efficient, and biocompatible method for molecular assembly.[4][5] This document synthesizes field-proven insights and detailed methodologies, exploring the synthesis of "clickable" pyrazole building blocks, the mechanics of their conjugation, and their transformative applications in creating novel therapeutics and chemical biology tools.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally valuable scaffold in drug design.[3] The clinical and commercial success of pyrazole-containing drugs underscores its importance:

-

Celecoxib (Celebrex): A selective COX-2 inhibitor for treating inflammation.

-

Sildenafil (Viagra): A PDE5 inhibitor for erectile dysfunction.[1][2]

-

Apixaban (Eliquis): An anticoagulant for preventing blood clots.[1]

-

Ruxolitinib (Jakafi): A kinase inhibitor for treating myelofibrosis and certain cancers.[2]

The prevalence of this scaffold in such a wide range of therapeutic areas demonstrates its "privileged" status, capable of interacting with numerous biological targets to elicit desired pharmacological responses.[6][7] This inherent bioactivity makes it an ideal candidate for inclusion in compound libraries and targeted drug conjugates.

Click Chemistry: The Art of Efficient Molecular Assembly

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[8] These reactions are characterized by their simplicity and bio-orthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[4]

The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a 1,3-dipolar cycloaddition that regioselectively forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][9]

Key Advantages of CuAAC:

-

High Efficiency: Reactions often proceed to completion with quantitative yields.

-

Mild Conditions: Typically performed at room temperature in aqueous or organic solvents.

-

Bio-orthogonality: Azides and alkynes are largely absent in biological systems, preventing side reactions.

-

Thermodynamic Driving Force: The formation of the aromatic triazole ring is highly favorable, making the reaction irreversible.[10]

Crafting the Tools: Synthesis of "Clickable" Pyrazole Building Blocks

To leverage pyrazoles in click chemistry, the core scaffold must first be functionalized with either a terminal alkyne or an azide group. This creates a versatile building block ready for conjugation.

General Synthetic Strategy

The strategy involves preparing a pyrazole core through established methods, such as the Knorr pyrazole synthesis (condensation of a hydrazine with a 1,3-dicarbonyl compound), and then introducing the click-functional handle.

Caption: General workflow for producing click-ready pyrazole derivatives.

Example Protocol: Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

This intermediate is a crucial precursor for introducing an alkyne group via Sonogashira coupling.

Reagents & Equipment:

-

1-phenyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

TLC plates (silica gel)

Procedure:

-

Dissolution: Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) to the solution portion-wise at room temperature.

-

Scientist's Note: NIS is a mild and effective electrophilic iodinating agent. Portion-wise addition helps control any potential exotherm.

-

-

Reaction: Stir the mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-phenyl-1H-pyrazole.

From this iodo-pyrazole, a terminal alkyne can be installed using a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection.

The "Click" Event: Pyrazole Conjugation via CuAAC

With functionalized building blocks in hand, the CuAAC reaction provides a powerful method for linking the pyrazole moiety to another molecule of interest (e.g., a biomolecule, a pharmacophore, a fluorescent tag).

The CuAAC Catalytic Cycle

The reaction is catalyzed by a Cu(I) species, which coordinates with the terminal alkyne to form a copper-acetylide intermediate. This key intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to ultimately form the stable triazole product and regenerate the Cu(I) catalyst.[10]

Caption: Simplified catalytic cycle for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Protocol: A Representative CuAAC Reaction

Objective: To conjugate an alkynyl-pyrazole with benzyl azide.

Reagents & Equipment:

-

4-ethynyl-1-phenyl-1H-pyrazole (1.0 eq)

-

Benzyl azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

Solvent: 1:1 mixture of tert-Butanol and Water

-

Vial, magnetic stirrer, TLC plates

Procedure:

-

Preparation of Reactants: In a vial, dissolve the 4-ethynyl-1-phenyl-1H-pyrazole and benzyl azide in the t-BuOH/H₂O solvent mixture.

-

Preparation of Catalyst: In a separate small tube, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Initiation: Add the sodium ascorbate solution to the main reaction vial, followed immediately by the CuSO₄ solution.

-

Scientist's Note: Sodium ascorbate is a reducing agent that reduces the stable Cu(II) precursor to the active Cu(I) catalyst in situ.[5] This is a common and convenient method, avoiding the need to handle potentially unstable Cu(I) salts. The solution may turn from blue to a yellowish or heterogeneous mixture, indicating catalyst formation.

-

-

Reaction: Stir the reaction vigorously at room temperature. Monitor progress by TLC until the starting materials are consumed (typically 1-4 hours).

-

Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired 1-(benzyl)-4-(1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole.

| Catalyst System | Typical Loading (mol%) | Advantages | Considerations |

| CuSO₄ / Na Ascorbate | 1-5 | Inexpensive, readily available, works well in aqueous media. | Requires a reducing agent. |

| Cu(I) Salts (e.g., CuI, CuBr) | 1-5 | Pre-formed active catalyst. | Can be sensitive to oxidation. |

| Ligated Cu(I) Complexes | 0.1-2 | Highly active, lower catalyst loading, protects Cu from oxidation.[9] | Ligand synthesis adds a step. |